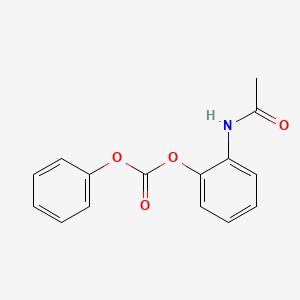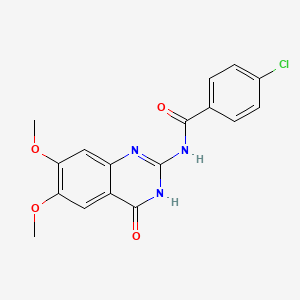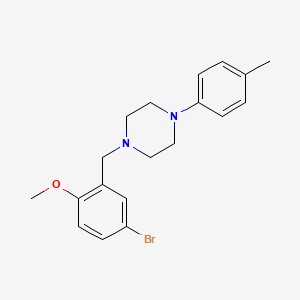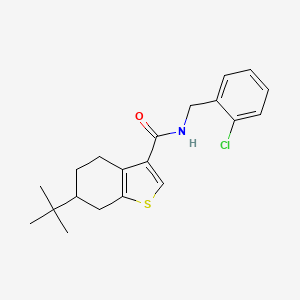![molecular formula C23H38N2O3 B6094444 1-(1-azepanyl)-3-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6094444.png)
1-(1-azepanyl)-3-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-azepanyl)-3-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-2-propanol, also known as AZP-531, is a novel compound that has been developed for the treatment of various metabolic disorders. It is a potent and selective agonist of the melanocortin-4 receptor (MC4R), which plays a crucial role in regulating energy balance and body weight.
Mechanism of Action
1-(1-azepanyl)-3-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-2-propanol acts as a potent and selective agonist of the MC4R, which is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. The activation of MC4R leads to the activation of various intracellular signaling pathways, including the cAMP-PKA and PI3K-AKT pathways, which regulate the expression of genes involved in energy metabolism, appetite, and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of food intake, the increase of energy expenditure, and the improvement of glucose homeostasis. These effects are mediated through the activation of the MC4R pathway, which regulates the expression of various genes involved in energy metabolism, appetite, and glucose homeostasis.
Advantages and Limitations for Lab Experiments
1-(1-azepanyl)-3-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-2-propanol has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the MC4R, which allows for precise targeting of this receptor. Another advantage is its well-defined mechanism of action, which allows for the identification of downstream signaling pathways and gene targets. However, one of the limitations is the lack of long-term safety and efficacy data, which may limit its potential clinical applications.
Future Directions
There are several future directions for the research and development of 1-(1-azepanyl)-3-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-2-propanol. One direction is the evaluation of its safety and efficacy in clinical trials for various metabolic disorders. Another direction is the identification of novel MC4R agonists with improved pharmacokinetic and pharmacodynamic properties. Additionally, the development of combination therapies with other metabolic drugs may enhance the therapeutic efficacy of this compound.
Synthesis Methods
The synthesis of 1-(1-azepanyl)-3-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-2-propanol involves several steps, starting from commercially available starting materials. The key step in the synthesis is the coupling of a phenoxy derivative with an azepane ring, followed by the introduction of a cyclohexylamino group and a methoxy group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
1-(1-azepanyl)-3-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-2-propanol has been extensively studied for its potential therapeutic applications in various metabolic disorders, including obesity, type 2 diabetes, and Prader-Willi Syndrome (PWS). In preclinical studies, this compound has been shown to reduce food intake, increase energy expenditure, and improve glucose homeostasis. These effects are mediated through the activation of the MC4R pathway, which regulates the expression of various genes involved in energy metabolism.
Properties
IUPAC Name |
1-(azepan-1-yl)-3-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-27-23-15-19(16-24-20-9-5-4-6-10-20)11-12-22(23)28-18-21(26)17-25-13-7-2-3-8-14-25/h11-12,15,20-21,24,26H,2-10,13-14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELBAHLCEKQWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CCCCC2)OCC(CN3CCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6094382.png)

![(2-{4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B6094390.png)
![6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine hydrochloride](/img/structure/B6094398.png)
![1-(3,4-difluorobenzyl)-3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6094400.png)

![2-[1-methyl-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6094409.png)

![N~1~-cyclopentyl-N~2~-(3,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6094428.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6094440.png)
![6-oxo-N-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6094451.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6094473.png)

